5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a thiazolidinone core with various substituents that enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.
Introduction of the Nitro Group: Nitration of the benzylidene moiety is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Chlorophenylthio Group: The chlorophenylthio group is introduced via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cyclization: Acidic or basic catalysts depending on the desired product.
Major Products Formed
Reduction: Formation of 5-(4-((4-Chlorophenyl)thio)-3-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidinone core can also interact with proteins, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a bromine atom instead of chlorine.
5-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a methyl group instead of chlorine.
5-(4-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a fluorine atom instead of chlorine
Uniqueness
5-(4-((4-Chlorophenyl)thio)-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a nitro group and a chlorophenylthio group, which enhances its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(5E)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O3S3/c17-10-2-4-11(5-3-10)24-13-6-1-9(7-12(13)19(21)22)8-14-15(20)18-16(23)25-14/h1-8H,(H,18,20,23)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIGMPORNZDZMU-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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